molecular formula C10H14ClN5 B3102374 6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride CAS No. 1417356-31-0

6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride

カタログ番号 B3102374
CAS番号: 1417356-31-0
分子量: 239.70
InChIキー: SDSMQDFNJXVDPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is a chemical compound with the molecular formula C10H13N5 and a molecular weight of 203.24 . It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .


Synthesis Analysis

The synthesis of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” can be achieved from Piperazine and 6-Chloroimidazo[2,1-f]pyridazine .


Molecular Structure Analysis

The molecular structure of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is characterized by a pyridazine ring, which is endowed with unique physicochemical properties .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.41±0.1 g/cm3 and a predicted pKa of 8.48±0.10 .

科学的研究の応用

IL-17A Inhibitors for Treating Autoimmune Diseases

The compound has been identified as a potential inhibitor of IL-17A, a pro-inflammatory cytokine . This cytokine plays a key role in chronic inflammation and tissue damage, and is a major driver of several autoimmune diseases .

Psoriasis: The IL-23/IL-17 axis is critical to the pathogenesis of psoriatic disease . Biologics targeting these cytokines have shown dramatic improvements in skin and joint symptoms in patients with moderate-to-severe psoriasis . A small molecule IL-17A inhibitor like “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” may provide comparable efficacy to anti-IL-17A antibodies for psoriasis .

Rheumatoid Arthritis: IL-17A also contributes to the chronic inflammation observed in rheumatoid arthritis . The use of “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” as an IL-17A inhibitor could potentially offer a new treatment approach for this condition .

Multiple Sclerosis: In multiple sclerosis, IL-17A induces normal immune and inflammatory responses to pathogens, but can also contribute to the chronic autoimmune disease . Therefore, “6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” could be a potential treatment for multiple sclerosis .

Pharmaceutical Testing

“6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride” is used in pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .

Chemical Synthesis

The compound can be synthesized from Piperazine and 6-Chloroimidazo [2,1-f]pyridazine . This synthesis process could be used in various chemical research applications .

特性

IUPAC Name

6-piperazin-1-ylimidazo[1,2-b]pyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.ClH/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15;/h1-2,5,8,11H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSMQDFNJXVDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride
Reactant of Route 4
Reactant of Route 4
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride
Reactant of Route 5
Reactant of Route 5
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride
Reactant of Route 6
Reactant of Route 6
6-Piperazin-1-ylimidazo[1,2-B]pyridazine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。